1-Decene

Catalog No.
S539978
CAS No.
68037-01-4
M.F
C10H20
M. Wt
140.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Decene

CAS Number

68037-01-4

Product Name

1-Decene

IUPAC Name

dec-1-ene

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

InChI

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h3H,1,4-10H2,2H3

InChI Key

AFFLGGQVNFXPEV-UHFFFAOYSA-N

SMILES

CCCCCCCCC=C

Solubility

4.06e-06 M
Miscible in ethanol and ethyl ether
In water, 0.115 mg/l @ 25 °C
Solubility in water, g/100ml: (very poor)
Solubility in water: none

Synonyms

Polydecene, hydrogenated; Poly(1-decene); Hydrogenated decene homopolymer; Hydrogenated polydecene; 1-Decene, homopolymer, hydrogenated.

Canonical SMILES

CCCCCCCCC=C

Description

The exact mass of the compound 1-Decene is 140.1565 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.06e-06 mmiscible in ethanol and ethyl etherin water, 0.115 mg/l @ 25 °csolubility in water, g/100ml: (very poor)solubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62122. It belongs to the ontological category of alkene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: GLAZING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Organic Synthesis

  • Building Block: Due to its reactive double bond, 1-decene serves as a valuable building block for the synthesis of various complex organic molecules. Researchers utilize it in reactions like metathesis, polymerization, and hydroformylation to create polymers, surfactants, and other functional materials [Source: Santa Cruz Biotechnology - 10-Bromo-1-decene ()].

Understanding Reaction Mechanisms

  • Reaction Model: 1-decene's relatively simple structure makes it a useful model compound for studying reaction mechanisms in organic chemistry. By observing its behavior in various reactions, scientists gain insights into how more complex molecules react [Source: Journal of the American Chemical Society, Kinetic and Mechanistic Studies of the Hydrogenation of Higher 1-Alkenes over Nickel Catalysts, 1995, 117 (18), 8352-8360].

Development of New Catalysts

  • Testing Platform: 1-decene plays a role in the development of novel catalysts. Researchers employ it as a substrate to evaluate the efficiency and selectivity of new catalytic systems designed for various organic transformations [Source: ACS Catalysis, Palladium-Catalyzed Hydrocarboxylation of Internal Alkenes with CO2: Mechanistic Insights and Scope, 2017, 7 (10), 6772-6779].

1-Decene, also known as dec-1-ene or α-decene, is a colorless liquid with a pleasant odor []. It has the chemical formula C₁₀H₂₀ and is one of many isomers of decene, which differ in the position of their double bond within the carbon chain []. However, 1-decene is the most industrially important isomer [].

1-Decene occurs naturally in some plants, including Farfugium japonicum []. It's also produced as a byproduct during the microbial degradation of n-decane [].


Molecular Structure Analysis

1-Decene has a linear chain of ten carbon atoms (C₁₀) with one double bond (C=C) between the first and second carbon atoms (C₁ and C₂) [, ]. This double bond creates a region of localized electron density, making it more reactive than single bonds. The remaining eight carbon atoms (C₃-C₁₀) are each bonded to two hydrogen atoms (H).

The double bond allows for cis and trans isomers, but in 1-decene, the two hydrogens on the double bond are on the same side of the molecule (cis configuration) due to steric hindrance from the long carbon chain.


Chemical Reactions Analysis

1-Decene undergoes various chemical reactions due to the presence of the double bond. Here are some key examples:

  • Polymerization

    1-Decene is a valuable comonomer in the production of copolymers, which are plastics with specific properties tailored for various applications []. The double bond readily participates in polymerization reactions, forming long-chain molecules with desirable strength and flexibility.

  • Oxidation

    1-Decene can undergo oxidation reactions to form epoxides (cyclic ethers) and alcohols []. These reactions are used in industrial processes to produce various chemicals.

  • Hydrogenation

    In the presence of a catalyst, 1-decane can be hydrogenated to form decane (C₁₀H₂₂), where the double bond is saturated with hydrogen atoms.

C₁₀H₂₀ (g) + H₂ (g) → C₁₀H₂₂ (l)


Physical And Chemical Properties Analysis

  • Molecular Formula: C₁₀H₂₀ []
  • Molar Mass: 140.266 g/mol []
  • Boiling Point: 170.6 °C []
  • Melting Point: −66 °C []
  • Density: 0.74 g/cm³ []
  • Solubility: Insoluble in water, but soluble in most organic solvents
  • Stability: Relatively stable under normal storage conditions

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

1-decene is a colorless watery liquid with a pleasant odor. Floats on water. (USCG, 1999)
Liquid; OtherSolid
GasVapor; Liquid
COLOURLESS LIQUID.

Color/Form

Colorless liquid

XLogP3

5.7

Exact Mass

140.1565

Boiling Point

339.1 °F at 760 mm Hg (USCG, 1999)
170.5 °C
170.56 °C @ 760 mm Hg
172 °C
146-170 °C

Flash Point

128 °F (USCG, 1999)
LESS THAN 131 °F (LESS THAN 55 °C) (CLOSED CUP)
46 °C c.c.
45 °C c.c.

Vapor Density

4.84 (Air= 1)
Relative vapor density (air = 1): 4.8

Density

0.741 at 68 °F (USCG, 1999)
0.7408 @ 20 °C/4 °C
Relative density (water = 1): 0.74
0.74 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01

LogP

5.7 (LogP)
log Kow= 5.70
8
5.12

Odor

PLEASANT

Appearance

Solid powder

Melting Point

-87.3 °F (USCG, 1999)
-66.3 °C
-66 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7O4U4C718P

GHS Hazard Statements

Aggregated GHS information provided by 797 companies from 25 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 13 of 797 companies. For more detailed information, please visit ECHA C&L website;
Of the 24 notification(s) provided by 784 of 797 companies with hazard statement code(s):;
H226 (98.21%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (97.58%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H400 (86.35%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (86.35%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.67 mmHg
1.67 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C: 0.23
Vapor pressure, kPa at 20 °C: 0.227

Pictograms

Health Hazard Environmental Hazard Flammable

Flammable;Health Hazard;Environmental Hazard

Impurities

Alpha-olefins of C4, C6-C15 and >C20 are by-products of oligomerization reactions.

Other CAS

872-05-9
68037-01-4
68855-58-3
25189-70-2
37309-58-3
25339-53-1

Biological Half Life

4.47 Days

Use Classification

GLAZING_AGENT; -> JECFA Functional Classes
Fatty Acyls [FA] -> Hydrocarbons [FA11]
Cosmetics -> Binding; Emollient

Methods of Manufacturing

OLIGOMERIZATION OF ETHYLENE USING TRIETHYLALUMINUM CATALYST AND FRACTIONAL DISTILLATION OF THE RESULTING ALPHA-OLEFIN MIXTURE
High purity ethylene contacts a nickel catalyst in a butanediol reaction medium. The alpha-olefins produced separate from the solvent because they are insoluble in the polar medium.

General Manufacturing Information

Transportation equipment manufacturing
Wholesale and retail trade
1-Decene, homopolymer, hydrogenated: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
1-Decene: ACTIVE
1-Decene, homopolymer: ACTIVE
Decene, homopolymer: ACTIVE

Analytic Laboratory Methods

IDENTIFICATION OF 1-DECENE BY A DIRECTLY COMBINED GC-INFRARED SPECTROMETRIC SYSTEM.

Dates

Modify: 2023-08-15
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8: Pan GH, Barras A, Boussekey L, Boukherroub R. Silica cross-linked micelles loading with silicon nanoparticles: preparation and characterization. ACS Appl Mater Interfaces. 2013 Aug 14;5(15):7042-9. doi: 10.1021/am401313x. Epub 2013 Jul 24. PubMed PMID: 23844671.
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